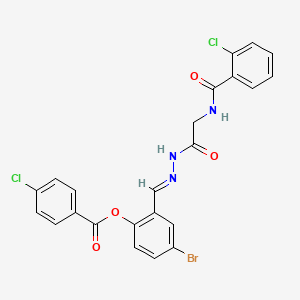
Cerium(IV) ammonium sulfate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium cerium(IV) sulfate dihydrate is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid and a strong oxidizing agent with a reduction potential of about +1.44V . This compound is widely used in analytical chemistry and organic synthesis due to its powerful oxidizing properties.
Méthodes De Préparation
Ammonium cerium(IV) sulfate dihydrate can be synthesized through the reaction of cerium(IV) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving cerium(IV) sulfate in water, followed by the addition of ammonium sulfate. The solution is then allowed to crystallize, forming the dihydrate . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Ammonium cerium(IV) sulfate dihydrate undergoes various types of chemical reactions, primarily oxidation reactions. It is commonly used as an oxidizing agent in organic synthesis. For example, it can oxidize alcohols to aldehydes or ketones. The typical reagents and conditions for these reactions include the use of ammonium cerium(IV) sulfate dihydrate in an acidic medium, often with sulfuric acid . The major products formed from these reactions depend on the specific substrates used but generally include oxidized organic compounds.
Applications De Recherche Scientifique
Ammonium cerium(IV) sulfate dihydrate has numerous applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Medicine: It is used in the preparation of cerium(IV) oxidimetric solutions, which are utilized in various analytical procedures.
Industry: It is used to wet etch cobalt catalysts and in the synthesis of carbon nanotubes.
Mécanisme D'action
The mechanism of action of ammonium cerium(IV) sulfate dihydrate involves its strong oxidizing properties. It acts by accepting electrons from other substances, thereby oxidizing them. The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) ion (Ce³⁺) during this process. This redox reaction is the basis for its use in various chemical and analytical applications .
Comparaison Avec Des Composés Similaires
Ammonium cerium(IV) sulfate dihydrate is often compared with other cerium compounds, such as cerium(IV) sulfate and ceric ammonium nitrate. While all these compounds are strong oxidizing agents, ammonium cerium(IV) sulfate dihydrate is unique due to its specific crystalline structure and hydration state, which can influence its reactivity and solubility . Similar compounds include:
- Cerium(IV) sulfate
- Ceric ammonium nitrate
Propriétés
Formule moléculaire |
CeH20N4O18S4 |
|---|---|
Poids moléculaire |
632.6 g/mol |
Nom IUPAC |
azane;cerium(4+);hydrogen sulfate;dihydrate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 |
Clé InChI |
VCNAMBGKEDPVGQ-UHFFFAOYSA-J |
SMILES canonique |
N.N.N.N.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12040310.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12040315.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12040322.png)
![4-hydroxy-6-oxo-N-(3-phenylpropyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040331.png)
![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12040336.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12040344.png)
![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12040348.png)

![(4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12040355.png)
![N-(3-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040368.png)


![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040396.png)
